molecular formula C19H20N4O B1663758 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide CAS No. 1038915-75-1

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Cat. No. B1663758
CAS RN: 1038915-75-1
M. Wt: 320.4 g/mol
InChI Key: PCHKPVIQAHNQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

MK-4827 Racemate: Scientific Research Applications

Cancer Treatment PARP1/2 Inhibition: MK-4827 Racemate, also known as Niraparib racemate, is a selective inhibitor of PARP1/2, which are proteins involved in DNA repair. It has shown potential in treating cancers with specific DNA repair defects as single-agent therapies. In vitro experiments have demonstrated that MK-4827 significantly inhibits PARP1 and 2, with IC50 values of 3.8 and 2.1 nM respectively . It also inhibits the proliferation of cancer cells with mutated BRCA-1 and BRCA-2 genes .

Enhancement of Radiotherapy: MK-4827 has been studied for its potential to enhance the efficacy of radiotherapy, particularly in tumors with different p53 statuses. Preclinical models suggest that MK-4827 could improve the effectiveness of radiotherapy in various human tumor xenografts .

3. Synthetic Lethality in BRCA Mutant Cell Lines In preclinical models, MK-4827 has displayed excellent monotherapy activity in a large panel of BRCA mutant cell lines, with at least 10-fold selectivity over BRCA wild-type cell lines . This suggests its use in targeting cancers that harbor these specific genetic mutations.

Potential for Combination Therapies: While MK-4827 as a single agent had no effect on tumor growth, its combination with other treatments such as radiotherapy is being explored to enhance therapeutic outcomes .

Oral Bioavailability: As an orally bioavailable compound, MK-4827 offers convenience and ease of administration for patients undergoing treatment, which is an important aspect in clinical settings .

properties

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
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2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
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2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
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2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 6
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2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

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